3,5-二溴水杨酰胺

描述

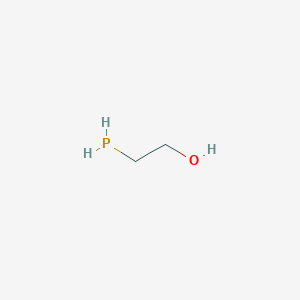

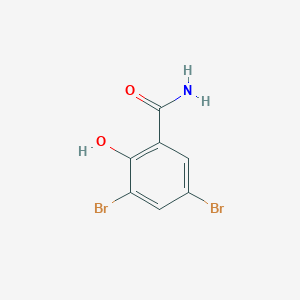

3,5-Dibromosalicylamide is a compound that is structurally related to salicylic acid derivatives, which are known for their medicinal properties. The presence of bromine atoms at the 3 and 5 positions on the aromatic ring of salicylamide suggests potential for significant biological activity, as bromine substitutions often play a role in enhancing the interaction of molecules with biological targets.

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromosalicylamide has been explored in various studies. For instance, diorganotin(IV) complexes of N-(3,5-dibromosalicylidene)-α-amino acid were synthesized by reacting diorganotin dichlorides with the potassium salt of the ligand . Additionally, substituted salicylamides, which share a similar core structure to 3,5-Dibromosalicylamide, have been synthesized from corresponding methoxybenzoic acids . These methods provide a foundation for the synthesis of 3,5-Dibromosalicylamide and its derivatives.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3,5-dibromosalicylic acid, a closely related compound, have been studied using both experimental techniques like FT-IR and FT-Raman, and theoretical methods such as density functional theory (DFT) . These studies provide insights into the molecular conformations and stability of the compound, which are relevant for understanding the structure of 3,5-Dibromosalicylamide.

Chemical Reactions Analysis

The reactivity of compounds similar to 3,5-Dibromosalicylamide has been investigated in various contexts. For example, the reaction of 3,5-dinitrosalicylic acid with urotropine and dicyclohexylamine has been studied, revealing the formation of hydrogen-bonded ion-paired compounds . This suggests that 3,5-Dibromosalicylamide may also participate in similar reactions, forming complexes with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromosalicylamide can be inferred from related compounds. The metabolism and disposition of 3,5-dibromosalicylanilide in rats have been studied, indicating that the compound is well absorbed and metabolized into various conjugates . The study of the color reaction of 3,5-dibromosalicylaldehyde with copper also provides information on the chemical behavior of brominated salicylaldehyde derivatives . These findings contribute to a broader understanding of the properties of 3,5-Dibromosalicylamide.

科学研究应用

血红蛋白中的抗镰刀细胞病剂

- 乙酰-3,5-二溴水杨酸(二溴阿司匹林)被证明是细胞内血红蛋白的强酰化剂,抑制红细胞镰刀化,并可能在体内用作有效的抗镰刀细胞病剂 (Walder 等人,1977)。

血红蛋白的交联剂

- 三均三烯三(3,5-二溴水杨酸盐)(TTDS)是一种三功能位点定向蛋白质交联剂,与人血红蛋白 A 反应,主要由血红蛋白的每个 β 链的 Lys-82 的 ε-氨基形成酰胺 (Kluger 等人,1992)。

- 双(3,5-二溴水杨基)琥珀酸盐和富马酸盐是细胞内血红蛋白的强酰化剂,可以交联血红蛋白的 β 链,可能影响氧亲和力并减少镰刀化倾向 (Walder 等人,1979)。

化学分析和计算研究

- 一项关于3,5-二溴水杨酸的研究重点关注其结构和振动,包括 FT-IR 和 FT-拉曼分析,展示了其在抗真菌剂领域的潜力 (Balachandran 等人,2012)。

抗菌活性

- 合成了一系列 55 种水杨酰胺,包括3,5-二溴衍生物,并评估了其对粘性放线菌(一种与牙周病有关的生物)的体外抗菌活性,显示出显着的抗菌特性 (Coburn 等人,1981)。

安全和危害

The safety data sheet for 3,5-Dibromosalicylamide suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

属性

IUPAC Name |

3,5-dibromo-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLRPVGMEIBZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326292 | |

| Record name | 3,5-Dibromosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromosalicylamide | |

CAS RN |

17892-25-0 | |

| Record name | NSC526322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)